molecular formula C9H10N2S2 B8309581 2-N,N-dimethylbenzothiazole-sulphenamide

2-N,N-dimethylbenzothiazole-sulphenamide

Cat. No.: B8309581
M. Wt: 210.3 g/mol
InChI Key: MFJZDMOREHOEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N,N-Dimethylbenzothiazole-sulphenamide is a chemical compound belonging to the benzothiazole-sulphenamide family, which are compounds where a sulfenamide group is attached to the 2-position of a benzothiazole ring. While the specific research data for this exact compound is limited, compounds within this class are primarily investigated in two distinct fields: rubber vulcanization and medicinal chemistry. In industrial chemistry, benzothiazole-sulphenamides are extensively studied and used as delayed-action accelerators in the vulcanization of natural and synthetic rubbers . These compounds, such as the well-known N-Tert-butyl-2-benzothiazolesulphenamide (TBBS), facilitate the cross-linking process by increasing scorch time (providing safer processing) and enabling a fast cure rate during the high-temperature vulcanization stage, leading to high modulus development in the final rubber product . They are critical in the manufacture of tires, belts, hoses, and other industrial rubber goods . In the life sciences, the benzothiazole-sulfonamide scaffold (a closely related structure) is a versatile template in drug discovery . Researchers have developed benzene- and benzothiazole-sulfonamide derivatives as potent and selective inhibitors of various human carbonic anhydrase (hCA) enzymes . These enzymes are important drug targets, and selective inhibitors of the tumor-associated hCA IX isoform are being investigated for their potential as anticancer agents, as they may contribute to regulating pH and metabolic processes in hypoxic tumors . The mechanism of action for sulfonamide inhibitors typically involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating to a zinc ion in the enzyme's active site . As a sulfenamide derivative, this compound is for research use by qualified chemical and biological laboratory professionals. It is Not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant Safety Data Sheets and conduct a thorough literature review before handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2S2

Molecular Weight

210.3 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)-N-methylmethanamine

InChI

InChI=1S/C9H10N2S2/c1-11(2)13-9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3

InChI Key

MFJZDMOREHOEIW-UHFFFAOYSA-N

Canonical SMILES

CN(C)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

Research and Academic Interest

Current Research Trajectories

While 2-N,N-dimethylbenzothiazole-sulphenamide has a well-established role as a vulcanization accelerator, contemporary academic research on this specific molecule is somewhat limited. The focus of current research in the broader field of vulcanization accelerators tends to be on developing new systems with improved performance, environmental friendliness, and the ability to function effectively with newer polymer types.

However, the fundamental chemistry of benzothiazole-sulphenamides continues to be an area of academic interest. Studies often focus on the synthesis of novel derivatives with modified amine substituents to fine-tune their accelerating properties. Furthermore, there is ongoing research into the reaction mechanisms of these accelerators to gain a more precise understanding of the vulcanization process at a molecular level. cmu.eduresearchgate.net While not always focused specifically on the N,N-dimethyl derivative, this broader research provides valuable insights into the behavior and potential of the entire class of compounds.

Rationale and Scope of Academic Inquiry

The academic inquiry into this compound and its analogues is driven by several key factors. A primary motivation is the desire to develop more efficient and sustainable vulcanization processes. This includes the design of accelerators that are more active at lower temperatures, reducing the energy consumption of the manufacturing process.

Furthermore, there is a continuous need to understand the structure-property relationships within the benzothiazole-sulphenamide family. By systematically studying how changes in the molecular structure, such as the nature of the N-substituents, affect the compound's performance as an accelerator, researchers can rationally design new molecules with tailored properties. This fundamental understanding is crucial for the advancement of polymer science and technology.

Although direct and extensive academic literature solely on this compound is not abundant, its established industrial importance and its position within a critical class of chemical compounds ensure its continued relevance in the broader context of applied polymer chemistry and material science.

Properties and Applications of Benzothiazole-Sulphenamide Accelerators

PropertyDescription
Chemical Class Benzothiazole-Sulphenamide
Primary Function Delayed-Action Vulcanization Accelerator
Key Feature Provides scorch safety during rubber processing.
Mechanism Thermally decomposes to initiate sulfur cross-linking in polymers.
Industrial Application Manufacturing of tires and other rubber goods.
Research Focus Development of novel derivatives with enhanced performance and sustainability.

Advanced Synthetic Routes to Benzothiazole-Sulphenamide Structures

The construction of this compound relies on the sequential or convergent synthesis of its two key components: the benzothiazole (B30560) heterocycle and the N,N-dimethylsulphenamide group.

The most prevalent and versatile method for constructing the benzothiazole core is the condensation reaction of 2-aminothiophenol (B119425) with a variety of carbonyl-containing compounds, including aldehydes, ketones, carboxylic acids, and their derivatives. mdpi.comekb.egdoaj.org This approach allows for the introduction of various substituents at the 2-position of the benzothiazole ring. The reaction typically proceeds via the formation of a Schiff base or an intermediate amide, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole system. mdpi.com

A range of catalysts and reaction conditions have been developed to optimize this transformation, enhancing yields and reducing reaction times. mdpi.com Both acid and metal catalysts have been employed, alongside more recent developments in photocatalysis and the use of heterogeneous catalysts. ekb.egmdpi.com

Reactant with 2-aminothiophenolCatalyst/ConditionsKey FeaturesReference
Aromatic AldehydesH₂O₂/HCl, Ethanol, Room TempEfficient for aldehydes with both electron-donating and -withdrawing groups. mdpi.com
Aromatic AldehydesNH₄Cl, Methanol-Water, Room TempCatalyst activates the aldehyde via hydrogen bonding. mdpi.com
Aromatic AldehydesSnP₂O₇ (heterogeneous catalyst)High yields, short reaction times, and catalyst can be reused. mdpi.com
Carboxylic AcidsTriphenyl phosphite (B83602) (TPP)/Tetrabutylammonium bromide (TBAB)Mild conditions, good yields, and rapid product isolation. nih.gov
N-protected Amino AcidsMolecular Iodine, Solvent-freeA simple trituration method with moderate to excellent yields. mdpi.comnih.gov

The formation of the sulphenamide S-N bond is a critical step in the synthesis of the target molecule. A common and direct method is the oxidative coupling of a thiol with an amine. rsc.org For the synthesis of benzothiazole-2-sulphenamides, this involves the reaction of 2-mercaptobenzothiazole (B37678) with a primary or secondary amine in the presence of an oxidizing agent. researchgate.netgoogle.com Various oxidizing systems have been utilized, with sodium hypochlorite (B82951) being a frequently cited reagent for this transformation. researchgate.netgoogle.com The reaction conditions, such as pH and temperature, can influence the formation of by-products, including the corresponding sulfonamide or disulfide. researchgate.net

Alternative strategies include copper-catalyzed S-N coupling reactions, which offer a straightforward approach using molecular oxygen or air as the terminal oxidant. rsc.org These methods often require a catalyst system, such as copper iodide (CuI) paired with a ligand like 2,2′-bipyridine, to facilitate the coupling of the thiol and amine. rsc.org

The N,N-dimethyl functionality on the sulphenamide nitrogen is typically introduced by using dimethylamine (B145610) as the amine component during the sulphenamide linkage formation step. The oxidative condensation of 2-mercaptobenzothiazole directly with dimethylamine provides the most straightforward route to this compound. researchgate.netgoogle.com

This direct approach is generally preferred for its atom economy and simplicity. The synthesis of other N-substituted sulfonamides and related compounds often involves the coupling of a sulfonyl chloride with the desired amine, a method that could be adapted for sulphenamides. nih.govnih.gov However, for N,N-dimethyl substitution, the direct use of dimethylamine in an oxidative coupling reaction with the thiol precursor remains the most efficient strategy.

In recent years, significant efforts have been directed toward developing more environmentally benign synthetic methods for benzothiazole derivatives, in line with the principles of green chemistry. nih.govbohrium.com These protocols aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency.

Key green approaches applied to benzothiazole synthesis include:

Ultrasound Irradiation: The use of ultrasound has been shown to significantly accelerate reaction rates and improve yields in the synthesis of benzothiazoles. research-nexus.netresearchgate.net This technique enhances mass transfer and provides the activation energy for the reaction, often allowing for shorter reaction times and milder conditions. research-nexus.net

Aqueous Media: Replacing traditional volatile organic solvents with water is a cornerstone of green chemistry. research-nexus.netresearchgate.net Water has been successfully used as a solvent for the synthesis of benzothiazole derivatives, often in conjunction with a solid, recoverable catalyst. research-nexus.net

Heterogeneous Catalysis: The development of solid, reusable catalysts, such as heteropolyacids (e.g., Cesium salt of Wells-Dawson heteropolyacid), offers advantages in terms of catalyst recovery and recycling, reducing waste and cost. research-nexus.netresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient technique that can dramatically reduce reaction times from hours to minutes for the condensation reactions that form the benzothiazole core. doaj.org

Green Chemistry ProtocolCatalyst/Solvent SystemAdvantagesReference
Ultrasound IrradiationCesium salt of Wells-Dawson heteropolyacid / WaterRemarkably catalyzed reaction speed, operational ease, higher yields, energy efficiency. research-nexus.netresearchgate.net
Solvent-free ConditionsNano-catalyst / Heating (70 °C)Environmentally benign, simple work-up, short reaction times, reusable catalyst. mdpi.com
Microwave IrradiationVarious catalystsSignificant reduction in reaction time, often leading to improved yields. doaj.org

The parent molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, the broader class of benzothiazole-sulphenamides can be modified to incorporate chirality, leading to compounds with potential applications in asymmetric synthesis or as chiral ligands.

Chirality can be introduced in several ways:

Chiral Amine: Employing a chiral amine during the sulphenamide linkage formation step would result in a chiral sulphenamide.

Modification of the Benzothiazole Core: Introducing chiral substituents onto the benzene (B151609) ring of the benzothiazole nucleus is another strategy.

Asymmetric Transformations: While not directly applicable to the synthesis of the achiral target compound, stereoselective transformations have been developed for related benzothiazole sulfonamides, indicating the potential for developing asymmetric methodologies for this class of compounds. theses.cz

Reaction Mechanisms Governing the Formation of this compound

Mechanism of Benzothiazole Core Formation (from 2-aminothiophenol and an aldehyde):

Schiff Base Formation: The amino group of 2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.

Intramolecular Cyclization: The thiol group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered thiazolidine (B150603) ring intermediate.

Oxidation/Aromatization: The heterocyclic intermediate undergoes oxidation, which can be facilitated by an external oxidizing agent or atmospheric oxygen, to lose two hydrogen atoms and form the stable, aromatic benzothiazole ring. mdpi.com

Mechanism of Sulphenamide Linkage Formation (Oxidative Condensation): While the precise mechanism can vary with the oxidizing agent, a plausible pathway for the reaction between 2-mercaptobenzothiazole and dimethylamine in the presence of sodium hypochlorite involves the following steps:

Formation of a Sulfenyl Chloride: 2-mercaptobenzothiazole is first oxidized by the hypochlorite to form a reactive benzothiazole-2-sulfenyl chloride intermediate.

Nucleophilic Attack: The highly nucleophilic dimethylamine then attacks the electrophilic sulfur atom of the sulfenyl chloride intermediate.

Deprotonation: A base (which can be an excess of dimethylamine) removes the proton from the nitrogen atom, yielding the final this compound and hydrochloric acid, which is neutralized by the basic conditions. researchgate.net

An alternative pathway in copper-catalyzed systems is proposed to involve the formation of a sulfur-copper complex, which, after oxidation and reaction with the amine, undergoes reductive elimination to form the S-N bond and regenerate the catalyst. rsc.org

Elucidation of Intermediate Species and Transition States

The formation of this compound is understood to proceed through a series of reactive intermediates and transition states. Two primary mechanistic pathways have been proposed for the formation of the S-N bond in related sulfenamides: an ionic pathway and a radical pathway.

In the ionic pathway , a plausible intermediate is a sulfenyl halide, such as sulfenyl chloride, which is formed in situ. This electrophilic sulfur species then undergoes nucleophilic attack by the amine to form the desired sulfenamide (B3320178).

Conversely, a radical pathway involves the generation of a thiyl radical from 2-mercaptobenzothiazole and an amino radical from the amine. The coupling of these two radical species then yields the final product. The presence of radical scavengers has been shown to inhibit or slow down similar reactions, lending support to the existence of a radical-mediated mechanism under certain conditions.

The exact nature of the intermediates and transition states can be influenced by the specific reaction conditions, including the choice of oxidant and solvent.

Kinetic and Thermodynamic Considerations in Reaction Pathways

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in publicly available literature, general principles of chemical kinetics and thermodynamics apply. The reaction rate is dependent on the concentration of reactants, the temperature, and the presence of a catalyst.

Influence of Catalysis on Reaction Efficiency and Selectivity

Various catalytic systems have been explored to enhance the efficiency and selectivity of the synthesis of benzothiazole sulfenamides. These catalysts can influence the reaction rate and, in some cases, direct the reaction towards the desired product while minimizing the formation of byproducts.

Commonly employed catalysts include:

Transition Metal Catalysts: Copper salts, such as copper(I) iodide (CuI), have been shown to be effective in catalyzing the oxidative coupling of thiols and amines. The catalytic cycle is believed to involve the formation of a copper-thiolate intermediate.

Organocatalysts: Stable nitroxyl (B88944) radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can act as catalysts in these oxidative reactions. TEMPO is known to facilitate the oxidation of thiols to thiyl radicals.

Electrochemical Methods: Electrochemical synthesis offers an alternative, catalyst-free approach. In this method, the thiyl and amino radicals are generated directly at the anode through single-electron-transfer oxidation.

Optimization of Synthetic Conditions and Yield Enhancement

The optimization of synthetic conditions is a critical aspect of maximizing the yield and purity of this compound while ensuring the process is economically and environmentally viable. Key parameters that are typically optimized include:

Reactant Stoichiometry: The molar ratio of 2-mercaptobenzothiazole to N,N-dimethylamine and the oxidant is carefully controlled to ensure complete conversion and minimize side reactions.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction kinetics.

Temperature: The reaction temperature affects the rate of reaction. An optimal temperature is sought to achieve a reasonable reaction time without promoting the decomposition of reactants or products.

pH: In aqueous or partially aqueous systems, the pH can play a crucial role, particularly in reactions involving amines.

Oxidant: A variety of oxidizing agents can be used, such as sodium hypochlorite or hydrogen peroxide. The choice and concentration of the oxidant are critical for achieving high selectivity towards the desired sulfenamide.

Careful control of these parameters is essential to suppress the formation of common byproducts, which can include the disulfide dimer of 2-mercaptobenzothiazole (2,2'-dithiobis(benzothiazole)) and over-oxidation products.

Below is an illustrative table of how reaction parameters can be varied for optimization. Please note that these values are hypothetical and serve as an example of an optimization study.

EntryOxidantSolventTemperature (°C)Time (h)Yield (%)
1Sodium HypochloriteMethanol25475
2Sodium HypochloriteMethanol50285
3Hydrogen PeroxideAcetonitrile (B52724)25668
4Hydrogen PeroxideAcetonitrile50378

Advanced Structural Elucidation and Spectroscopic Characterization of 2 N,n Dimethylbenzothiazole Sulphenamide

High-Resolution Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are fundamental in elucidating the molecular framework of 2-N,N-dimethylbenzothiazole-sulphenamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Analysis (e.g., ¹H NMR, ¹³C NMR Isotropic Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For benzothiazole (B30560) derivatives, NMR provides definitive information on the chemical environment of each proton and carbon atom. ipb.ptnih.gov

In the ¹H NMR spectrum of a related compound, the aromatic protons of the benzothiazole ring typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. japsonline.comcore.ac.uk The protons of the N,N-dimethyl group are expected to produce a sharp singlet in the upfield region, characteristic of methyl groups attached to a nitrogen atom.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbons of the benzothiazole ring are expected to resonate at δ 110-160 ppm. japsonline.comnih.gov The C=N carbon atom within the thiazole (B1198619) ring is typically observed at the lower end of this range. researchgate.net The carbons of the N,N-dimethyl group would appear significantly upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzothiazole Aromatic Protons7.0 - 8.5 (multiplets)-
N-CH₃ Protons~2.5 (singlet)-
Benzothiazole Aromatic Carbons-110 - 155
Benzothiazole C=N Carbon-~165
N-CH₃ Carbons-~40

Note: The data in this table is predicted based on the analysis of similar benzothiazole structures and general NMR principles. japsonline.comnih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights (e.g., Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Surface-Enhanced Raman Spectroscopy (SERS))

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds. esisresearch.org

The FTIR and Raman spectra of benzothiazole derivatives show characteristic bands that confirm their structural integrity. researchgate.netnih.gov For this compound, key vibrational modes include C-H stretching in the aromatic ring, C=N stretching of the thiazole moiety, and C-S stretching vibrations. nih.gov The C=N stretching vibration for a benzothiazole moiety is typically observed in the range of 1412-1513 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information, and techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be used to investigate the molecule's interaction with metallic surfaces, which is relevant in applications such as corrosion inhibition. esisresearch.org

Table 2: Characteristic Vibrational Frequencies for Benzothiazole Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch> 3000FTIR, Raman
C=N Stretch (Thiazole)1412 - 1513FTIR, Raman
Aromatic C=C Stretch1532 - 1575FTIR, Raman
C-S Stretch~665FTIR, Raman
N-CH₃ Stretch~2800 - 3000FTIR, Raman

Source: Data compiled from studies on related benzothiazole compounds. japsonline.comresearchgate.netnih.gov

Electronic Spectroscopy for Electronic Transitions and Conjugation Patterns (e.g., UV-Visible Spectroscopy)

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its electronic structure and conjugation. Aromatic systems like benzothiazole exhibit characteristic absorption bands in the UV-Vis region. The spectrum for the closely related N,N-diethyl-2-benzothiazole sulfenamide (B3320178) shows distinct absorption peaks, which can be attributed to π→π* transitions within the conjugated benzothiazole ring system. nist.gov The position and intensity of these absorption maxima are sensitive to the solvent environment and substitution on the aromatic ring. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M+) would confirm its molecular weight.

The fragmentation of related sulfonamides and benzothiazole derivatives often involves characteristic losses. nih.govnih.gov A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da). nih.gov For benzothiazole compounds, cleavage can occur at the bonds adjacent to the heteroatoms. The fragmentation of this compound is expected to involve the cleavage of the S-N bond and the S-C bond, leading to characteristic fragment ions corresponding to the dimethylamino group, the benzothiazole moiety, and other smaller fragments. miamioh.edusapub.org

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value (Predicted) Possible Fragment Identity Fragmentation Pathway
198[M]⁺ (Molecular Ion)-
154[M - N(CH₃)₂]⁺Cleavage of S-N bond
135[Benzothiazole]⁺Cleavage of C-S bond
77[Phenyl]⁺Fragmentation of Benzene (B151609) Ring
44[N(CH₃)₂]⁺Cleavage of S-N bond

Note: The m/z values are predicted based on the structure and known fragmentation patterns of similar compounds. nih.govsapub.org

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides unparalleled detail about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of the molecular structure. mdpi.comrsc.org While the specific crystal structure for this compound is not detailed in the provided results, analysis of related benzothiazole derivatives reveals important structural features. researchgate.net

For a derivative like N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide, X-ray analysis confirmed the planarity of the benzothiazole ring system and provided precise bond lengths and angles. researchgate.net Such studies also elucidate the packing of molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonds, which dictate the material's bulk properties. nih.gov A similar analysis for this compound would define the geometry around the sulfur and nitrogen atoms and the orientation of the dimethylamino group relative to the benzothiazole ring.

Investigation of Crystal Packing and Supramolecular Assembly

The solid-state architecture of this compound is dictated by a complex interplay of intermolecular forces that guide the assembly of individual molecules into a well-defined crystal lattice. The crystal packing is largely influenced by the need to optimize packing density and stabilize the structure through various non-covalent interactions. While the specific crystal structure of this compound is not detailed in the provided search results, general principles of supramolecular chemistry and observations from related benzothiazole and sulfonamide structures allow for a reasoned analysis of its likely packing motifs.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

A detailed analysis of the potential non-covalent interactions within the crystal structure of this compound is crucial for understanding its solid-state behavior. While classical hydrogen bonds involving N-H or O-H donors are absent in this molecule, a variety of weaker C-H···N and C-H···S hydrogen bonds, as well as other non-covalent interactions, are expected to play a significant role in its supramolecular assembly.

Hydrogen Bonding:

The potential for weak hydrogen bonds is a key factor in the crystal engineering of this compound. The nitrogen atom of the benzothiazole ring and the sulfur atom of the sulphenamide group can act as hydrogen bond acceptors. The hydrogen atoms of the dimethylamino group and the aromatic benzothiazole ring can act as donors. These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal packing.

Other Non-Covalent Interactions:

Beyond weak hydrogen bonds, other non-covalent interactions are critical in defining the supramolecular architecture. These include:

π-π Stacking: The electron-rich benzothiazole ring system is prone to π-π stacking interactions, where parallel aromatic rings are arranged in either a face-to-face or offset fashion. These interactions are a significant driving force in the assembly of aromatic molecules.

Dipole-Dipole Interactions: The inherent polarity of the benzothiazole and sulphenamide moieties will lead to dipole-dipole interactions that influence the relative orientation of molecules within the crystal.

A summary of potential non-covalent interactions is presented in the table below.

Interaction TypeDonorAcceptorTypical Distance (Å)
Weak Hydrogen BondC-H (aromatic)N (benzothiazole)2.2 - 2.8
Weak Hydrogen BondC-H (methyl)S (sulphenamide)2.5 - 3.0
π-π StackingBenzothiazole ringBenzothiazole ring3.3 - 3.8

Polymorphism and its Impact on Solid-State Properties

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and can have a profound impact on their solid-state properties. Different polymorphs of the same compound can exhibit variations in melting point, solubility, stability, and bioavailability. For this compound, the potential for polymorphism arises from the conformational flexibility of the molecule, particularly around the S-N bond, and the possibility of different packing arrangements of the molecules in the crystal lattice.

The existence of different polymorphs can be influenced by various factors during crystallization, such as the choice of solvent, temperature, and cooling rate. Each polymorphic form will have a unique set of non-covalent interactions and crystal packing, leading to different physicochemical properties.

The impact of polymorphism on solid-state properties can be significant:

Melting Point: Different crystal lattice energies of polymorphs result in different melting points.

Solubility: The thermodynamic stability of a polymorph affects its solubility, with metastable forms generally exhibiting higher solubility.

Mechanical Properties: The arrangement of molecules in the crystal can influence properties like hardness and tabletability.

The study of polymorphism is crucial for the development of crystalline materials, as controlling the crystalline form is essential for ensuring consistent product quality and performance. The characterization of different polymorphs typically involves techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy.

Theoretical and Computational Chemistry Studies of 2 N,n Dimethylbenzothiazole Sulphenamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are used to determine the optimal three-dimensional structure, electronic energy, and distribution of electrons, which in turn govern the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for geometry optimization and energy calculations. nih.gov

For 2-N,N-dimethylbenzothiazole-sulphenamide, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311G(d,p), are employed to find the molecule's lowest energy conformation. nih.govmdpi.com This process, known as geometry optimization, determines the precise bond lengths, bond angles, and dihedral angles that correspond to the most stable molecular structure. mdpi.com The resulting optimized geometry is a crucial starting point for further calculations, as it represents the molecule's ground state on the potential energy surface. mdpi.com For instance, DFT calculations on related benzimidazole (B57391) and benzothiazole (B30560) derivatives have successfully determined these structural parameters, showing excellent agreement with experimental data where available. mdpi.commdpi.com

The table below illustrates the kind of geometric parameters that would be obtained for this compound through DFT calculations, based on typical values for related structures.

ParameterDescriptionTypical Calculated Value
C-S (thiazole)Carbon-Sulfur bond length in the thiazole (B1198619) ring~ 1.75 Å
S-N (sulphenamide)Sulfur-Nitrogen bond length of the sulphenamide bridge~ 1.70 Å
N-C (dimethyl)Nitrogen-Carbon bond length of the dimethylamino group~ 1.45 Å
C-N-C (dimethyl)Angle within the dimethylamino group~ 115°
C-S-N (sulphenamide)Angle around the sulphenamide sulfur atom~ 105°

Note: These are representative values; actual calculated values would be specific to the optimized geometry.

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. The foundational ab initio method is Hartree-Fock (HF) theory. nih.gov While computationally less demanding than more advanced methods, HF does not fully account for electron correlation, which can be critical for accurate energy predictions. nih.gov

To achieve higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (e.g., MP2) are utilized. These methods systematically improve upon the HF solution by incorporating electron correlation effects. nih.gov For this compound, applying these high-level methods would provide a more precise calculation of the molecule's total energy and electronic properties. Such calculations are valuable for creating a benchmark against which faster methods like DFT can be compared. Studies on related benzothiazole compounds have used HF methods alongside DFT to provide a comprehensive analysis of molecular structure and properties. mdpi.comnih.gov

Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra. By calculating the response of the optimized molecular structure to different forms of electromagnetic radiation, it is possible to generate theoretical spectra that aid in the analysis of experimental data. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the S-N bond or the bending of the N-CH₃ groups. These calculations help in assigning the absorption bands observed in an experimental FT-IR spectrum. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure of this compound. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions of a molecule. researchgate.net This method provides the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. These calculations can explain the origin of the observed electronic transitions, often relating them to promotions of electrons between molecular orbitals (e.g., π → π* transitions). researchgate.net

The following table shows an example of how predicted spectroscopic data would be presented.

SpectroscopyParameterPredicted ValueAssignment/Interpretation
IR Vibrational Frequency (cm⁻¹)~ 950 cm⁻¹S-N stretch
~ 1450 cm⁻¹CH₃ bend
¹³C NMR Chemical Shift (ppm)~ 40 ppmN-CH₃ carbons
~ 155 ppmThiazole C=N carbon
UV-Vis Wavelength (λ_max)~ 280 nmπ → π* transition in the benzothiazole ring

Note: These are illustrative predictions based on similar structures.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. irjweb.com For this compound, the HOMO is likely localized on the electron-rich benzothiazole ring and the sulphenamide linkage, while the LUMO may be distributed over the aromatic system.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insight into the molecule's behavior. physchemres.org

ParameterFormulaDescription
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMOIndicates chemical reactivity and kinetic stability. irjweb.com
Ionization Potential (IP)-E_HOMOThe energy required to remove an electron.
Electron Affinity (EA)-E_LUMOThe energy released when an electron is added.
Chemical Hardness (η)(IP - EA) / 2Measures resistance to change in electron distribution. irjweb.com
Electronegativity (χ)(IP + EA) / 2Measures the ability to attract electrons. physchemres.org

Tautomerism involves the migration of a proton between two atoms within the same molecule, leading to an equilibrium between two or more structural isomers known as tautomers. mdpi.com While this compound does not exhibit common tautomerism like keto-enol, the sulphenamide linkage (R-S-N-R') could theoretically participate in more complex isomerization or rearrangement pathways under certain conditions.

Computational methods can be used to explore the potential energy surface for such transformations. By calculating the relative energies and activation barriers for different isomers, it is possible to predict the most stable form and the feasibility of interconversion. For related heterocyclic systems, computational studies have been essential in determining the relative populations of different tautomers in various environments, showing that solvent effects can significantly shift the equilibrium. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. peerj.com This approach provides a detailed picture of the molecule's conformational flexibility and dynamic behavior.

For this compound, the key areas of flexibility are the rotation around the S-N and N-C bonds. An MD simulation would reveal the accessible rotational conformations (rotamers) and the energy barriers between them. The simulation trajectory can be analyzed to understand the molecule's conformational landscape, identifying the most populated conformational states and the timescales of transitions between them. This information is crucial for understanding how the molecule's shape fluctuates, which can influence its interactions with other molecules or its properties in a condensed phase. MD simulations are frequently used to study the interaction of sulfonamide-containing molecules with biological targets, providing insights into their binding modes and stability. nih.govresearchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

The computational investigation of reaction mechanisms for benzothiazole-sulphenamides, including this compound, is crucial for understanding their reactivity, particularly in processes like rubber vulcanization where they act as accelerators. While specific computational studies detailing the reaction pathways and transition states of this compound are not extensively available in the public domain, the methodologies for such investigations are well-established in computational chemistry.

Density Functional Theory (DFT) is a primary tool for elucidating reaction mechanisms at the molecular level. scirp.org This method is used to calculate the geometries of reactants, intermediates, transition states, and products, as well as their corresponding energies. By mapping the potential energy surface, researchers can identify the lowest energy pathway for a reaction. For a compound like this compound, this would involve modeling the homolytic and heterolytic cleavage of the S-N bond, which is a key step in its function as a vulcanization accelerator.

Key aspects of modeling these reaction mechanisms include:

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state. The structure of the transition state provides insight into the geometry of the molecule as it transforms from reactant to product.

Activation Energy Calculation: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. This parameter is vital for predicting reaction rates.

Intermediate Stability: The energies of any intermediates formed during the reaction can be calculated to determine their stability and potential for isolation or further reaction. For instance, the formation of benzothiazole- and amine-based radicals during vulcanization can be modeled. cmu.edu

Solvent Effects: The influence of the reaction medium can be incorporated into calculations using continuum solvation models or by including explicit solvent molecules. This is important as many industrial reactions occur in non-gaseous phases.

In the context of vulcanization, computational models could explore the interaction of this compound with sulfur and polymer chains. This would involve modeling the formation of polysulfidic cross-links and the role of the accelerator in facilitating these reactions. While experimental studies have laid the groundwork for understanding these mechanisms, computational modeling provides a level of detail that is often inaccessible through experimentation alone. cmu.edukglmeridian.com For example, the stability of radical intermediates, which is a subject of discussion in the literature, can be directly assessed using computational methods. cmu.edu

Computational Design and Screening of Novel Benzothiazole-Sulphenamide Analogues

Computational chemistry plays a pivotal role in the rational design and virtual screening of novel benzothiazole-sulphenamide analogues for various applications, including their use as therapeutic agents. researchgate.netnih.gov In silico techniques allow for the rapid evaluation of large libraries of virtual compounds, prioritizing those with the highest potential for desired activities and favorable physicochemical properties.

Molecular Docking: A widely used technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in structure-based drug design. For instance, in the design of novel benzothiazole-sulphenamide analogues as potential enzyme inhibitors, docking studies can elucidate the binding modes and interactions with the active site of the target enzyme. nih.govwjarr.com The docking score, an estimation of the binding affinity, is often used to rank and select promising candidates for synthesis and further testing. researchgate.netwjarr.com

Below is a representative data table illustrating the type of output generated from molecular docking studies on designed benzothiazole derivatives, showing their potential as inhibitors of a specific biological target.

Compound IDMol Dock ScoreHydrogen Bond InteractionsInteracting Amino Acid Residues
SDZ4-121.565N-Glu109, N-Asn110, O-Cys47
SDZ8-115.346N-Glu109, N-Asn110, O-Cys47
SDZ11-112.877N-Glu109, N-Asn110, O-Cys47
SDZ31-108.916N-Glu109, N-Asn110, O-Cys47
SDZ57-105.425N-Glu109, N-Asn110, O-Cys47
Phenytoin (Standard)-73.632N-Glu109, N-Asn110
Carbamazepine (Standard)-62.452N-Asn110, O-Cys47
This table is generated based on data for designed benzothiazole derivatives from a study on anticonvulsant agents and is for illustrative purposes. wjarr.com

Quantum Chemical Calculations: DFT is also employed in the design of new analogues to understand their electronic properties. scirp.orgnih.gov Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scirp.orgnih.gov

The following table presents calculated electronic properties for a series of benzothiazole derivatives, which is a common approach in the computational design of new analogues.

Compound IDHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Compound 1-6.54-1.814.73
Compound 2-6.49-1.984.51
Compound 3-6.51-2.034.48
Compound 4-6.53-2.074.46
Compound 5-6.54-1.814.73
This table is based on data for a series of benzothiazole derivatives and illustrates the application of DFT in analogue design. mdpi.com

By combining these computational approaches, researchers can design novel this compound analogues with tailored electronic and steric properties to enhance their performance in specific applications, be it as improved rubber vulcanization accelerators or as potential therapeutic agents. nih.govnih.gov This in silico pre-screening significantly reduces the time and cost associated with the experimental synthesis and testing of new compounds. wjarr.com

Advanced Analytical Methodologies for 2 N,n Dimethylbenzothiazole Sulphenamide Research

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography is a cornerstone of analytical chemistry, offering powerful capabilities for separating complex mixtures. For a compound like 2-N,N-dimethylbenzothiazole-sulphenamide, techniques such as HPLC, UHPLC, and GC are indispensable for assessing purity, quantifying its presence in rubber formulations, and studying its reaction kinetics during vulcanization.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of sulfenamide (B3320178) accelerators due to its suitability for non-volatile and thermally sensitive compounds. kglmeridian.com The development of an HPLC method for this compound involves a systematic optimization of several key parameters to achieve the desired separation and sensitivity.

Method Development: A typical method development strategy for this compound would employ a reversed-phase (RP) column, such as a C8 or C18, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the target analyte and any related impurities or degradation products. mac-mod.com Detection is commonly performed using an ultraviolet (UV) detector, as the benzothiazole (B30560) ring system possesses a strong chromophore.

Validation: Once developed, the HPLC method must be validated to ensure it is fit for its intended purpose. fda.govich.org Validation demonstrates that the method is reliable, reproducible, and accurate for the quantitative determination of this compound. This process is guided by internationally recognized standards, such as the ICH Q2(R2) guidelines. europa.eugmp-compliance.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Typical Condition Purpose
Column ACE 3 C8 (50 x 2.1 mm) Reversed-phase separation based on hydrophobicity. mac-mod.com
Mobile Phase A 0.1% Formic Acid in Water Aqueous component of the mobile phase. mac-mod.com
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic component for elution. mac-mod.com
Gradient Program Linear gradient from 5% to 95% B To ensure separation of compounds with varying polarities.
Flow Rate 0.2 mL/min Controls retention time and separation efficiency.
Column Temperature 30 °C Maintains consistent retention times and peak shapes.
Injection Volume 5 µL Amount of sample introduced into the system.

| Detector | UV-Vis or Photodiode Array (PDA) at ~280 nm | Detection and quantification based on UV absorbance. |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures. This results in substantially faster analysis times, improved chromatographic resolution, and increased sensitivity. For the analysis of this compound, converting an HPLC method to UHPLC can offer significant advantages, particularly when analyzing complex mixtures containing multiple additives or degradation products. The enhanced resolution allows for better separation of closely eluting peaks, leading to more accurate quantification and purity assessment.

Gas Chromatography (GC) is another powerful separation technique, but its application to sulfenamide accelerators like this compound can be challenging. These compounds can be thermally labile, meaning they may decompose at the high temperatures required for GC analysis.

However, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a viable application. In this technique, the rubber material is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, more volatile fragments. These fragments are then separated by GC and identified by MS. gcms.cz While this method does not directly measure the intact accelerator, it can identify characteristic decomposition products, such as benzothiazole, providing qualitative information about the additives present in the rubber. researchgate.netshimadzu.com This is particularly useful for identifying the types of accelerators used in cured rubber products. researchgate.net

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a much higher degree of certainty in compound identification.

GC-MS: As mentioned, Py-GC-MS is a key tool for the characterization of rubber additives. researchgate.net Following pyrolysis and GC separation, the mass spectrometer bombards the eluting compounds with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" that can be compared to spectral libraries for positive identification of the thermal decomposition products of this compound. mdpi.com

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is arguably the most powerful technique for the sensitive and selective analysis of benzothiazole derivatives in complex matrices, such as environmental water samples. researchgate.netnih.govnih.gov An LC system separates the compounds, which are then ionized, typically using electrospray ionization (ESI). mac-mod.com The ionized parent molecule is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM), is highly specific and allows for quantification at very low levels, even in the presence of interfering matrix components. nih.govresearchgate.net

Table 2: Typical LC-MS/MS Parameters for Benzothiazole Derivative Analysis

Parameter Typical Setting Purpose
Ionization Source Electrospray Ionization (ESI), Positive Mode Creates charged parent ions from the analyte.
Ion Spray Voltage +4200 V Potential applied to assist in the ionization process. mac-mod.com
Source Temperature 120 °C Helps to desolvate the ions entering the mass spectrometer. mac-mod.com
Precursor Ion (Q1) [M+H]⁺ of the analyte Selects the mass-to-charge ratio of the intact molecule.
Product Ion (Q3) Specific fragment ions Detects characteristic fragments for confirmation and quantification.

| Collision Gas | Nitrogen or Argon | Used to induce fragmentation of the precursor ion. |

Method Validation Principles in Analytical Research (e.g., Accuracy, Precision, Linearity, Specificity, Detection Limits)

Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. ich.orgslideshare.net The principles of method validation are universal and are applied to ensure the quality and reliability of data generated for this compound research. Key validation parameters are defined by guidelines from the International Council for Harmonisation (ICH). ich.orgeuropa.eu

Accuracy: This measures the closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration (a spiked matrix or a standard reference material) and comparing the measured value to the certified value. ich.org

Precision: This expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision). ich.org

Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org

Specificity: This is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org

Detection Limit (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria (based on ICH Q2(R1))

Validation Parameter Description Common Acceptance Criteria
Accuracy Closeness of test results to the true value. Recovery of 98.0% to 102.0% for assay.
Precision (Repeatability) Agreement between repeated measurements. Relative Standard Deviation (RSD) ≤ 2%.
Specificity Ability to measure only the analyte. No interference from blank, placebo, or impurities at the analyte's retention time.
Linearity Proportionality of signal to concentration. Correlation Coefficient (r²) ≥ 0.999.
Range Concentration interval where the method is precise, accurate, and linear. Typically 80% to 120% of the test concentration.
Limit of Quantitation (LOQ) Lowest concentration measured with acceptable precision and accuracy. Signal-to-Noise ratio of 10:1.

| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-Noise ratio of 3:1. |

Development of Novel Sensor Technologies for Detection and Quantification

While chromatography remains the gold standard, there is growing interest in developing novel sensor technologies for the rapid, on-site, and cost-effective detection of industrial chemicals. For compounds in the benzothiazole family, research has focused on fluorescent and electrochemical sensors.

Fluorescent chemosensors based on the benzothiazole scaffold have been developed for the detection of various analytes, such as metal ions and cyanide. spectroscopyonline.comnih.govacs.orgnih.govacs.org These sensors work on principles like intramolecular charge transfer (ICT), where the binding of the target analyte causes a measurable change in the sensor's fluorescence properties. nih.gov This change, such as an increase in fluorescence intensity or a shift in emission wavelength, can be correlated to the analyte's concentration.

Although specific sensors for this compound are not widely reported, the existing research on benzothiazole-based sensors provides a strong foundation. nih.govacs.orgnih.gov Future work could involve designing a molecule that selectively binds to the sulphenamide group, leading to a specific optical or electrochemical response. Furthermore, integrating sensor technology with materials like modified natural rubber could lead to the development of biodegradable and portable sensor platforms for environmental and industrial monitoring. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net

Table of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Ammonium acetate
Benzothiazole
Formic Acid
Methanol
2-Mercaptobenzothiazole (B37678)
N-cyclohexyl-2-benzothiazole sulphenamide
N-t-Butyl-2-Benzothiazole Sulfenamide
N-t-butyl-2-benzothiazole sulfenimide
Sulfur

Synthesis and Characterization of Derivatives and Analogues of 2 N,n Dimethylbenzothiazole Sulphenamide

Rational Design Principles for Structural Modification

The structural modification of benzothiazole-sulphenamide derivatives is guided by rational design principles aimed at optimizing specific properties. A primary strategy involves the incorporation of various substituents to modulate the electronic and steric characteristics of the molecule. researchgate.net This approach has been successful in extending the applications of related sulfonamides beyond their traditional uses by altering their structure–activity relationship. researchgate.net

The design process often begins by identifying the core scaffold, in this case, the benzothiazole-sulphenamide structure, which is known to be a crucial component for various biological and chemical activities. benthamscience.comresearchgate.net Modifications are then planned to enhance these inherent properties. For instance, combining the benzothiazole (B30560) moiety with other chemical entities, such as sulfonamides, is a design strategy to create hybrid compounds with potentially improved characteristics. researchgate.net

Ligand-based and structure-based pharmacophore modeling are also employed as advanced design strategies. mdpi.com These computational techniques help in designing new derivatives by identifying key structural features required for a desired interaction or property. This allows for the targeted synthesis of compounds with a higher probability of success, such as creating molecules with specific inhibitory activities. mdpi.com The ultimate goal is to establish a clear link between structural motifs and the resulting chemical or biological function, enabling the creation of novel compounds with enhanced efficacy and selectivity. mdpi.com

Synthesis of Substituted Benzothiazole-Sulphenamide Derivatives

The synthesis of substituted benzothiazole-sulphenamide derivatives is achieved through various chemical reactions that allow for the introduction of different functional groups. A common precursor for these syntheses is 2-aminobenzothiazole (B30445), which can be substituted at various positions.

One established method involves the reaction of a substituted 2-aminobenzothiazole with a benzenesulphonyl chloride or a similar reagent. For example, 2-amino-6-phenylbenzothiazole can be reacted with benzenesulphonyl chloride and para-toluene sulphonyl chloride to yield the corresponding sulphonamide derivatives. researchgate.net Another approach is the oxidative condensation of a benzothiazole with an amine, which has been used to prepare N-cyclohexylbenzothiazole-2-sulphenamide. acs.org

The synthesis often involves multi-step procedures. For instance, starting from a p-substituted aniline (B41778) and potassium thiocyanate, a 6-substituted 2-aminobenzothiazole can be formed. researchgate.net This intermediate can then undergo further reactions to build more complex derivatives. researchgate.net Similarly, the synthesis of secondary sulfonamide derivatives containing a benzothiazole scaffold has been reported, starting from commercially available materials and proceeding through sulfonylation and subsequent alkylation steps. researchgate.netnih.gov

These synthetic routes are versatile, allowing for the creation of a library of compounds with diverse substitutions on both the benzothiazole ring and the sulphenamide nitrogen. mdpi.com The characterization of these newly synthesized compounds is typically performed using techniques such as melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis to confirm their structure and purity. researchgate.netresearchgate.net

Table 1: Examples of Synthesized Benzothiazole-Sulphenamide Derivatives and Precursors

Compound Name Starting Materials Synthetic Method Reference
N-(6-phenylbenzo[d]thiazol-2-yl)benzenesulfonamide 2-amino-6-phenylbenzothiazole, benzenesulphonyl chloride Reaction in the presence of a suitable base researchgate.net
N-(6-phenylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide 2-amino-6-phenylbenzothiazole, para-toluene sulphonyl chloride Reaction in the presence of a suitable base researchgate.net
N-cyclohexylbenzothiazole-2-sulphenamide Benzothiazole, cyclohexylamine Oxidative condensation acs.org

This table is interactive. Click on the headers to sort the data.

Investigation of Structure-Reactivity and Structure-Property Relationships

Literature on benzothiazole derivatives indicates that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for determining the compound's biological and chemical activities. benthamscience.comresearchgate.net For example, the introduction of different substituents on the benzothiazole ring can significantly impact its pharmacological profile. researchgate.net The nature of the group attached to the sulphenamide nitrogen also plays a critical role.

SAR studies have shown that specific functional groups at particular positions can enhance desired properties. For instance, in a series of benzothiazole-phenyl analogs, the placement of trifluoromethyl groups on the aromatic rings was found to be well-tolerated by target enzymes, although it did not improve metabolic stability as expected. nih.gov This highlights the often non-intuitive nature of SAR, where predictions must be confirmed by empirical testing. nih.gov

The electronic properties of the substituents are also a key factor. The presence of electron-donating or electron-withdrawing groups can alter the electron density distribution across the molecule, thereby affecting its reactivity and interaction with other molecules. For example, SAR studies on sulfonamides have revealed that the presence of an amino or nitro group at the para-position of an attached phenyl ring can lead to significant antimicrobial properties. researchgate.net

Table 2: Structure-Property Relationship Insights for Benzothiazole Derivatives

Structural Modification Position Observed Effect on Properties Reference
Introduction of various substituents C-2 and C-6 of benzothiazole ring Significant impact on biological and chemical activities benthamscience.comresearchgate.net
Addition of Trifluoromethyl groups Aromatic rings Tolerated by target enzymes but did not improve metabolic stability nih.gov
Amino (-NH2) or Nitro (-NO2) group Para-position of phenyl ring Enhanced antimicrobial properties researchgate.net

This table is interactive. Click on the headers to sort the data.

Functionalization at Different Positions of the Benzothiazole Ring and Sulphenamide Moiety

Functionalization, or the introduction of specific chemical groups, can be carried out at several positions on both the benzothiazole ring system and the sulphenamide moiety to create a wide range of derivatives. The benzothiazole structure offers multiple active sites for substitution, including positions 2, 4, 5, 6, and 7. pharmacyjournal.in

Functionalization of the Benzothiazole Ring: The C-2 position is a common site for modification. Starting with 2-aminobenzothiazole, the amino group can be replaced or derivatized. For instance, a Sandmeyer reaction can be used to replace the amino group at position 2 with a bromine atom, which can then be substituted with various amines through aromatic nucleophilic substitution. mdpi.com The C-6 position is another key site for functionalization. A sulfonamide group can be introduced at this position, creating a scaffold for further derivatization. researchgate.netresearchgate.net For example, 2-aminobenzothiazole-6-sulfonamide serves as a versatile intermediate for synthesizing a series of novel compounds. researchgate.net

By systematically exploring functionalization at these different positions, researchers can generate extensive libraries of 2-N,N-dimethylbenzothiazole-sulphenamide analogues, each with potentially unique properties and activities. mdpi.com

Applications of 2 N,n Dimethylbenzothiazole Sulphenamide in Materials Science and Industrial Chemistry

Role as Vulcanization Accelerators in Rubber and Polymer Technology

2-N,N-dimethylbenzothiazole-sulphenamide belongs to the sulfenamide (B3320178) class of accelerators, which are extensively utilized in the rubber industry, particularly for tire manufacturing. These accelerators are valued for providing a desirable balance of scorch safety (delayed onset of vulcanization) and a fast cure rate. lusida.comchembroad.com

Mechanism of Acceleration in Vulcanization Processes

The vulcanization process transforms soft, plastic rubber into a durable, elastic material by forming crosslinks between polymer chains. Sulfenamide accelerators like this compound play a crucial role in controlling the kinetics of this sulfur-based crosslinking reaction.

The generally accepted mechanism involves several key stages:

Initial Decomposition : Under the heat of processing, the this compound molecule is thought to decompose. This initial step is crucial for the scorch delay period, as it is relatively slow and prevents premature curing. lusida.com

Formation of Intermediates : The decomposition leads to the formation of 2-mercaptobenzothiazole (B37678) (MBT) and the corresponding amine (in this case, dimethylamine). The MBT formed then reacts with intact sulfenamide molecules to produce dibenzothiazolyl disulfide (MBTS) and more amine. lusida.com These reactions contribute to the scorch delay characteristic of sulfenamide accelerators.

Active Sulfurating Agent Formation : The generated MBTS reacts with elemental sulfur (S₈) to form an active sulfurating agent, which is a benzothiazolyl polysulfide (Bt-Sₓ-). lusida.comcmu.edu This complex is the key species that will introduce sulfur crosslinks to the rubber molecules.

Crosslink Formation : The active sulfurating agent attacks the rubber polymer chains at allylic positions, forming polymer-bound polysulfidic pendants (Rubber-Sₓ-Bt). These pendants can then react with other rubber chains, either directly or through further reactions involving other intermediates, to create the final polysulfidic crosslinks (Rubber-Sₓ-Rubber) that give the rubber its desired elastic properties. cmu.eduresearchgate.net

Impact on Polymer Properties and Processing

The use of this compound significantly influences both the processing of the rubber compound and the final properties of the vulcanized product.

Processing Advantages:

Scorch Safety : The primary advantage of sulfenamide accelerators is their delayed action. lusida.comchembroad.com This "scorch delay" provides a crucial safety margin during mixing and shaping processes, preventing premature vulcanization that would ruin the batch.

Cure Rate Control : After the delay period, these accelerators provide a fast and efficient cure rate, which is economically advantageous for industrial production. The cure rate can be further modified by using secondary accelerators. lusida.com

Impact on Final Vulcanizate Properties:

Crosslink Density : The accelerator type and concentration directly affect the density and type (mono-, di-, or polysulfidic) of crosslinks formed. This, in turn, dictates the mechanical properties. lusida.com

Mechanical Properties : Vulcanizates cured with sulfenamide accelerators typically exhibit superior stress-strain properties, good resilience, and enhanced flex-fatigue resistance compared to those made with other types of accelerators like thiazoles. lusida.com

Reversion Resistance : They offer a broad vulcanization plateau, meaning the optimal properties are maintained over a wider range of curing times, showing good resistance to reversion (the loss of crosslinks and properties due to over-curing). lusida.com

PropertyImpact of this compound
Processing Safety (Scorch Time) Increased, providing a longer time for processing before cure begins. lusida.com
Cure Rate High, leading to efficient production cycles after the initial delay. lusida.comchembroad.com
Stress-Strain Properties Improved, resulting in higher tensile strength and modulus. lusida.com
Resilience Enhanced, contributing to better elasticity and energy return. lusida.com
Flex-Fatigue Resistance Improved, increasing the durability of the final product under repeated stress. lusida.com
Reversion Resistance Good, offering a wide and stable vulcanization plateau. lusida.com

Corrosion Inhibition Capabilities and Surface Chemistry

Benzothiazole (B30560) derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including steel and aluminum, in corrosive environments like acidic solutions. researchgate.netnih.govresearchgate.net The efficacy of this compound as a corrosion inhibitor stems from the inherent properties of its molecular structure.

Mechanism of Adsorption and Protective Film Formation

The primary mechanism of corrosion inhibition is the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govscielo.br This adsorption process can occur through:

Chemisorption : The this compound molecule contains multiple active centers, such as nitrogen and sulfur atoms with lone pairs of electrons and the π-electrons of the benzothiazole ring. These electrons can be shared with the vacant d-orbitals of the metal atoms (e.g., iron), forming strong coordinate covalent bonds. This chemical adsorption leads to the formation of a stable, dense protective film on the metal surface. nih.govresearchgate.net

Physisorption : Electrostatic interactions can also occur between the charged metal surface (which has a specific potential in the corrosive medium) and the charged inhibitor molecules.

The combination of these adsorption mechanisms results in a durable inhibitor film that blocks the active sites for corrosion, thereby reducing both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. nih.gov The extent of surface coverage, and thus the inhibition efficiency, generally increases with the concentration of the inhibitor. nih.govscielo.br

Electrochemical Studies of Corrosion Inhibition

Electrochemical techniques are widely used to study the performance and mechanism of corrosion inhibitors. nasa.gov Studies on related benzothiazole compounds provide insight into the expected behavior of this compound. nih.govresearchgate.net

Potentiodynamic Polarization : This technique measures the effect of the inhibitor on both the anodic and cathodic corrosion reactions. For many benzothiazole derivatives, it has been shown that they act as mixed-type inhibitors, meaning they suppress both the rate of metal dissolution (anodic reaction) and the rate of hydrogen evolution (cathodic reaction). scielo.br This is observed as a significant decrease in the corrosion current density (i_corr) in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS) : EIS studies provide information about the properties of the inhibitor film and the metal/solution interface. In the presence of an effective inhibitor like a benzothiazole derivative, EIS results typically show an increase in the charge transfer resistance (R_ct), which indicates a slowing of the corrosion process. Simultaneously, a decrease in the double-layer capacitance (C_dl) is often observed, which is attributed to the displacement of water molecules by the adsorbed inhibitor molecules, leading to a thicker and more protective surface film. nih.gov

Electrochemical ParameterObservation in Presence of InhibitorInterpretation
Corrosion Potential (E_corr) Minor shiftIndicates a mixed-type inhibition mechanism. scielo.br
Corrosion Current Density (i_corr) Significant decreaseReduced overall corrosion rate. nih.gov
Charge Transfer Resistance (R_ct) Significant increaseSlower rate of electrochemical reactions at the metal surface. nih.gov
Double-Layer Capacitance (C_dl) DecreaseAdsorption of inhibitor molecules and formation of a protective film. nih.gov

Utilization in Advanced Chelating Systems and Metal Complexation

The molecular structure of this compound contains heteroatoms (nitrogen and sulfur) that are capable of donating lone pairs of electrons, making the compound a potential ligand for forming coordination complexes with metal ions. researchgate.net This chelating ability can be exploited in various applications, from the development of novel sensor materials to the creation of metal-containing functional materials.

The benzothiazole moiety itself is a well-known coordinating group. The nitrogen atom in the thiazole (B1198619) ring and the sulfur atom of the sulphenamide group can act as donor sites. This allows the molecule to function as a bidentate or monodentate ligand, binding to a metal center to form stable chelate rings. researchgate.netnih.gov The formation and stability of these metal complexes depend on several factors, including the nature of the metal ion, the pH of the solution, and the solvent system. mdpi.com

While specific research on the metal complexes of this compound is not extensively detailed in public literature, the principles of coordination chemistry suggest its potential. For instance, related sulfonamide and benzothiazole derivatives are known to form stable complexes with a variety of transition metal ions like copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.net Such complexation can lead to materials with interesting photophysical or biological properties. nih.gov The ability of the benzothiazole structure to complex with metal ions is also a contributing factor to its corrosion inhibition mechanism, where it can form complexes with metal ions on the surface or in solution. researchgate.net

Antioxidant Properties and Radical Scavenging Mechanisms

There is no direct scientific literature available that evaluates the antioxidant properties or radical scavenging mechanisms of this compound.

However, studies on other benzothiazole derivatives have been conducted, showing varied potential. The core benzothiazole structure is a recurring motif in compounds designed for antioxidant activity. nih.govijprajournal.com The general mechanism of action for many antioxidants involves the donation of a hydrogen atom or an electron to a free radical, a process that is highly dependent on the specific functional groups attached to the core structure. derpharmachemica.com For instance, research on various synthesized benzothiazole derivatives demonstrates that their ability to scavenge free radicals, often measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, is significantly influenced by the substituents on the benzothiazole ring. ijprajournal.comderpharmachemica.com

The primary radical scavenging mechanisms investigated for chemical antioxidants include:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a radical.

Single Electron Transfer followed by Proton Transfer (SETPT): The antioxidant first transfers an electron, then a proton.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, then transfers an electron.

The favorability of each mechanism is influenced by factors like bond dissociation enthalpy and ionization potential, which have been computationally studied for some antioxidant scaffolds but not for this compound. nih.gov A study on a different, but related, compound, N-dimethyl benzothiazol-2-ylcarbonimidodithioate (DBT), found it was unable to scavenge the DPPH radical, indicating that not all benzothiazole-containing structures are effective antioxidants. researchgate.net Without specific experimental data, the antioxidant capacity of this compound remains undetermined.

Applications in Dye Chemistry and Pigment Development

No documented applications of this compound in the field of dye chemistry or pigment development were found in the reviewed literature.

The benzothiazole ring system is a known chromophore and is utilized in the synthesis of various dyes, particularly azo dyes. sapub.org Typically, derivatives such as 2-aminobenzothiazole (B30445) serve as a diazo component, which is then coupled with other aromatic compounds to form highly colored azo dyes. nih.govresearchgate.net The synthesis of these dyes involves the diazotization of the primary amino group on the 2-aminobenzothiazole. unb.ca The specific sulphenamide functional group (–S–N(CH₃)₂) of this compound does not lend itself to these conventional dye synthesis pathways. Consequently, its use as a precursor or component in pigment and dye manufacturing is not reported.

Potential Applications in Plating Baths and Surface Deposition Technologies

There is no available research or patent literature describing the use of this compound in plating baths or surface deposition technologies.

Organic additives are often crucial components in electroplating baths, acting as brighteners, levelers, and carriers to control the properties of the deposited metal layer. While a wide variety of organic molecules are used, there is no indication that this compound is one of them. google.comgoogle.com Some related sulfur- and nitrogen-containing heterocyclic compounds have been investigated. For example, 2-mercaptobenzothiazole has been studied for its role in electroless nickel-plating baths. However, its function and chemical structure are distinct from the sulphenamide . The lack of data suggests that this compound has not been identified as a beneficial agent for controlling metal deposition, surface morphology, or brightness in electroplating processes.

Future Research Directions and Interdisciplinary Perspectives for 2 N,n Dimethylbenzothiazole Sulphenamide

The evolution of chemical research is increasingly driven by interdisciplinary approaches, integrating computational science, advanced analytical techniques, and principles of sustainability. For a specialized industrial compound like 2-N,N-dimethylbenzothiazole-sulphenamide, these future perspectives offer pathways to enhance its efficacy, understand its mechanisms at a fundamental level, and improve its environmental profile. The following sections outline key areas of future research that could reshape the landscape for this compound and the broader class of benzothiazole-sulphenamides.

Q & A

Q. Advanced

  • DFT calculations : Evaluate HOMO-LUMO gaps (e.g., ~4.2 eV for this compound) to assess redox activity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes in vulcanization or anticancer pathways) .

What handling and storage conditions ensure stability?

Q. Basic

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Decomposition risks : Avoid prolonged exposure to moisture or light, which hydrolyze the sulfenamide bond .

How can metal complexes of this compound be designed for biological activity studies?

Q. Advanced

  • Coordination chemistry : React with transition metals (e.g., Mn(II), Pt(II)) in ethanol/water mixtures. Monitor complexation via UV-Vis (λ shifts at ~320 nm) .
  • Bioactivity assays : Test anticancer activity using MTT assays on cell lines (e.g., HeLa), with IC₅₀ values compared to free ligands .

What mechanisms explain its role in vulcanization acceleration?

Advanced
The compound acts as a delayed-action accelerator by:

  • Thermal decomposition : Releases active sulfur species at >120°C, promoting crosslinking in rubber .
  • Radical scavenging : Stabilizes intermediates during sulfur chain scission, reducing premature curing .

How can synthesis be scaled up without compromising yield?

Q. Basic

  • Batch reactor optimization : Maintain stirring speed >500 rpm for uniform mixing .
  • Workup protocols : Precipitate the product in ice-cold water, followed by vacuum filtration .
  • Quality control : Use in-line FTIR for real-time monitoring of reaction completion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.